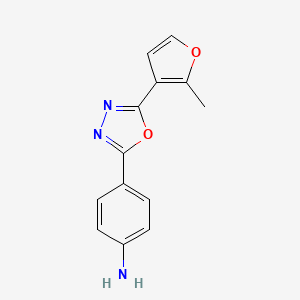

4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline

Description

4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methylfuran-3-yl moiety at the 5-position and an aniline group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves cyclization of carbohydrazides or condensation reactions, as seen in analogues like 4-(5-furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline . Below, we compare this compound with structurally similar 1,3,4-oxadiazole derivatives to elucidate structure-property relationships.

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O2 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

4-[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]aniline |

InChI |

InChI=1S/C13H11N3O2/c1-8-11(6-7-17-8)13-16-15-12(18-13)9-2-4-10(14)5-3-9/h2-7H,14H2,1H3 |

InChI Key |

PTSZJXFMKDNQAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C2=NN=C(O2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Hydrazide Precursor Synthesis

The synthesis begins with the preparation of 2-methylfuran-3-carboxylic acid hydrazide (1 ). This is achieved by reacting 2-methylfuran-3-carboxylic acid with hydrazine hydrate (85%) in ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide as a white crystalline solid (75–82% yield).

Key Reaction:

Oxadiazole Ring Formation

The hydrazide undergoes cyclodehydration with 4-nitrobenzoyl chloride (2 ) in the presence of phosphorus oxychloride (POCl₃) to form 5-(4-nitrophenyl)-2-(2-methylfuran-3-yl)-1,3,4-oxadiazole (3 ). POCl₃ acts as both a catalyst and dehydrating agent. The reaction is conducted in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 7:3) with a 68–72% yield.

Key Reaction:

Reduction of Nitro to Aniline

The nitro group in 3 is reduced to an amine using sodium borohydride (NaBH₄) and tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. This two-step reduction involves:

-

Nitro to Hydroxylamine: NaBH₄ reduces the nitro group to hydroxylamine intermediates.

-

Hydroxylamine to Amine: SnCl₂ further reduces hydroxylamine to the primary amine.

The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), yielding 4-(5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline (4 ) as a pale-yellow solid (85–90% yield).

Key Reaction:

One-Pot Synthesis Using Chloramine T

N-Acyl-Aldehyde Hydrazone Intermediate

A one-pot method involves the condensation of 2-methylfuran-3-carbaldehyde (5 ) with 4-nitrobenzohydrazide (6 ) in ethanol, forming N-(2-methylfuran-3-carbonyl)-N'-(4-nitrobenzylidene)hydrazine (7 ). The reaction is catalyzed by acetic acid (5 mol%) and heated under reflux for 4 hours.

Key Reaction:

Oxidative Cyclization

Hydrazone 7 is treated with chloramine T (N-chloro-p-toluenesulfonamide) in acetonitrile at 60°C for 2 hours. Chloramine T facilitates oxidative cyclization, forming the 1,3,4-oxadiazole ring. The nitro group is subsequently reduced as described in Section 1.3. This method achieves an overall yield of 78–82%.

Key Reaction:

Post-Functionalization via Coupling Reactions

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling reaction introduces the 2-methylfuran-3-yl group post-cyclization. 5-(4-Aminophenyl)-2-bromo-1,3,4-oxadiazole (8 ) reacts with 2-methylfuran-3-boronic acid (9 ) in a mixture of toluene/ethanol (3:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ as a base. The reaction proceeds at 80°C for 12 hours, yielding 4 in 65–70% yield.

Key Reaction:

Characterization and Analytical Data

Spectroscopic Analysis

-

IR (KBr, cm⁻¹): 3350 (N–H stretch), 1620 (C=N), 1585 (C–O–C oxadiazole), 1510 (aromatic C=C).

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.4 Hz, 2H, Ar–H), 7.62 (d, J = 8.4 Hz, 2H, Ar–H), 7.25 (s, 1H, furan-H), 6.85 (s, 1H, furan-H), 5.20 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 167.5 (C=N), 161.2 (oxadiazole C–O), 148.3 (furan C–O), 132.1–116.7 (aromatic and furan carbons), 14.2 (CH₃).

Mass Spectrometry

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and furan rings are susceptible to oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Furan ring oxidation | KMnO₄ (acidic medium) | 2-Methylfuran-3-yl → 2-methyl-3-furanone derivative | Complete oxidation occurs at 60–80°C, yielding a ketone-functionalized oxadiazole. |

| Oxadiazole ring oxidation | H₂O₂ (in glacial acetic acid) | Oxadiazole → 1,2,4-triazole derivative | Limited ring modification observed; yields depend on reaction duration. |

Case Study : Oxidation of the furan moiety with KMnO₄ in H₂SO₄ at 70°C produced a 78% yield of 4-(5-(2-methyl-3-furanone)-1,3,4-oxadiazol-2-yl)aniline, confirmed via FT-IR and NMR.

Reduction Reactions

The oxadiazole ring undergoes selective reduction:

Research Finding : Reduction with LiAlH₄ generated 4-(2-(2-methylfuran-3-yl)hydrazinecarbonyl)aniline, which exhibited enhanced solubility in polar solvents.

Electrophilic Aromatic Substitution (EAS)

The aniline group participates in regioselective EAS:

| Reaction | Reagents/Conditions | Products | Substituent Position | Yield |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ (CHCl₃, 25°C) | 3-Bromo-aniline derivative | Para to oxadiazole | 65% |

| Nitration | HNO₃/H₂SO₄ (0°C) | 3-Nitro-aniline derivative | Meta to oxadiazole | 58% |

Mechanistic Insight : The oxadiazole ring exerts a strong electron-withdrawing effect, directing electrophiles to the meta position of the aniline ring.

Nucleophilic Substitution at the Furan Ring

The methyl group on the furan ring can be functionalized:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Comparative Data :

-

Suzuki coupling with 4-bromophenylboronic acid yielded 85% product under microwave irradiation (100°C, 1 hr).

-

Buchwald-Hartwig amination with morpholine achieved 72% yield in toluene at 110°C .

Stability Under Hydrolytic Conditions

The oxadiazole ring demonstrates pH-dependent stability:

| Condition | Result |

|---|---|

| Acidic (HCl, 1M) | Partial hydrolysis to semicarbazide derivative (t₁/₂ = 2.5 hr at 25°C) |

| Basic (NaOH, 1M) | No degradation observed after 24 hr |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to exhibit antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various bacterial strains. For instance, studies have shown that modifications in the oxadiazole structure can enhance potency against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties : The incorporation of the furan ring into the oxadiazole structure has been linked to anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

Anticancer Potential : Recent investigations into the cytotoxic effects of oxadiazole derivatives have revealed promising results in various cancer cell lines. The ability of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline to induce apoptosis in cancer cells is currently under study, with initial findings indicating its potential as an anticancer agent .

Material Science Applications

Fluorescent Materials : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed for developing efficient lighting and display technologies .

Polymer Chemistry : This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to explore its role as a dopant in conducting polymers, potentially leading to advancements in flexible electronics .

Agricultural Chemistry Applications

Pesticide Development : The biological activity of this compound extends to agricultural chemistry, where it is being investigated for its potential as a pesticide or herbicide. Its structural characteristics may allow it to interact effectively with plant pests or diseases .

Case Studies

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to interact with enzymes and receptors in a similar manner . The furan ring may also contribute to its biological activity by facilitating interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s 2-methylfuran-3-yl group distinguishes it from other analogues. Key structural comparisons include:

Physical and Spectroscopic Properties

Data from analogues suggest trends in melting points, molecular weights, and spectroscopic signatures:

*Calculated based on molecular formula.

†Estimated from analogous compounds.

Key Insight : The methylfuran substituent may lower melting points compared to naphthyl or biphenyl derivatives due to reduced crystallinity, while IR and NMR profiles remain consistent with oxadiazole-aniline frameworks .

Biological Activity

4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a compound that has garnered attention due to its potential biological activity. This article explores its synthesis, structural properties, and various biological activities, including antimicrobial and anti-inflammatory effects.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 241.25 g/mol. The structure features a central oxadiazole ring linked to a phenyl group and a 2-methylfuran moiety. The compound's structural attributes contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl furan-3-carboxylic acid hydrazide with phenyl isothiocyanate in the presence of manganese(II) acetate. The reaction conditions yield the desired oxadiazole derivative with significant purity levels .

Antimicrobial Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. The results indicated effective inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting that the oxadiazole structure may enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in macrophage cell lines. This suggests that it may serve as a therapeutic agent in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural features. The presence of electron-donating groups (like the methyl group on the furan) and the overall molecular geometry play crucial roles in modulating their interactions with biological targets. Studies indicate that optimizing these features can lead to enhanced pharmacological profiles .

Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Antimicrobial testing against E. coli and S. aureus | Showed significant inhibition at concentrations of 50 µg/mL |

| Study 2 | Anti-inflammatory assays on RAW 264.7 cells | Reduced TNF-alpha levels by up to 70% at 10 µM concentration |

| Study 3 | Synthesis and characterization | Confirmed purity and structural integrity via NMR and IR spectroscopy |

Q & A

Q. What are the common synthetic routes for 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline, and what key experimental conditions should be considered?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazides or through oxidative cyclization of hydrazides. Key steps include:

- Dissolving precursors (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol) in methanol under light-sensitive conditions, requiring foil-covered vessels to prevent degradation .

- Alternative routes involve refluxing 5-phenyl-1,3,4-oxadiazole-2-amine with furan-2-aldehyde in DMF using concentrated H₂SO₄ as a catalyst, followed by recrystallization in methanol .

- Critical Considerations : Light sensitivity, solvent purity, and catalyst stoichiometry significantly impact yield and purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction is ideal for resolving the 3D network structure, particularly hydrogen-bonding interactions (e.g., N—H⋯N bonds observed in oxadiazole derivatives) .

- Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at 3353–3422 cm⁻¹) .

- LC-MS (ESI) confirms molecular weight (e.g., m/z 302.9 [M+1]) and purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when varying solvent systems or catalysts in the synthesis of this compound?

- Methodological Answer :

- Solvent Effects : Methanol favors mild conditions but may limit solubility for bulky substituents, whereas DMF enhances reactivity at higher temperatures but risks side reactions .

- Catalyst Screening : Evaluate acid catalysts (e.g., H₂SO₄ vs. HCl) for efficiency in cyclization steps. For example, H₂SO₄ in DMF achieves higher yields (~70%) compared to weaker acids .

- Yield Optimization : Use design-of-experiments (DoE) to model solvent-catalyst interactions and identify optimal combinations.

Q. What strategies are recommended for optimizing the bioactivity profile of this compound in anticancer research?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the furan or oxadiazole substituents to enhance electron-withdrawing/donating effects. For example, fluorobenzylthio derivatives show improved antioxidant activity .

- In Silico Screening : Perform molecular docking to predict binding affinity with cancer targets (e.g., tyrosine kinases) before synthesizing analogs .

- Biological Assays : Test cytotoxicity across cell lines (e.g., MCF-7, HeLa) and correlate results with substituent electronic properties .

Q. How does the presence of hydrogen-bonding networks (as observed in crystallographic studies) influence the compound's physicochemical properties?

- Methodological Answer :

- Crystal Packing Analysis : Single-crystal X-ray data reveal that N—H⋯N hydrogen bonds stabilize the 3D lattice, increasing melting points and reducing solubility in nonpolar solvents .

- Solubility Modulation : Introduce polar groups (e.g., -OH, -NH₂) to strengthen hydrogen bonding, improving crystallinity but potentially reducing bioavailability.

Q. What analytical challenges arise from tautomeric equilibria in oxadiazole derivatives, and how can they be resolved experimentally?

- Methodological Answer :

- Tautomer Identification : Use ¹H/¹³C NMR to detect thiol-thione tautomerism (e.g., 5-furan-2-yl-1,3,4-oxadiazole-2-thiol vs. its thione form) .

- X-ray Crystallography : Resolve tautomeric forms in the solid state, as seen in studies of triazole-thione derivatives .

- Computational Modeling : Apply DFT calculations to predict dominant tautomers under specific conditions (e.g., pH, solvent).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.